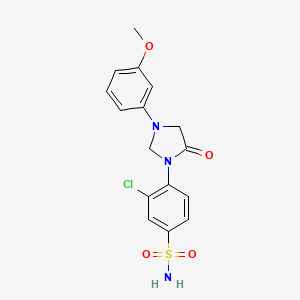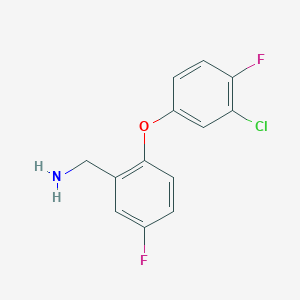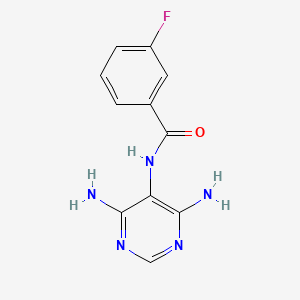
N-(4,6-diaminopyrimidin-5-yl)-3-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-diaminopyrimidin-5-yl)-3-fluorobenzamide is a compound that belongs to the class of aminopyrimidines It is characterized by the presence of a pyrimidine ring substituted with amino groups at positions 4 and 6, and a formamido group at position 5, along with a fluorobenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-diaminopyrimidin-5-yl)-3-fluorobenzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions. This often involves the use of reagents such as ammonia or amines, and catalysts to facilitate the formation of the ring structure.
Substitution Reactions: The amino groups are introduced at positions 4 and 6 of the pyrimidine ring through substitution reactions. Common reagents used in these reactions include ammonia or primary amines.
Introduction of the Formamido Group: The formamido group is introduced at position 5 of the pyrimidine ring through formylation reactions. This step may involve the use of formic acid or formamide as reagents.
Attachment of the Fluorobenzamide Moiety: The final step involves the attachment of the fluorobenzamide moiety to the pyrimidine ring. This is typically achieved through amide bond formation reactions, using reagents such as acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-(4,6-diaminopyrimidin-5-yl)-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the amino groups or the formamido group may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the formamido group to an amino group or reduce other functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrimidine ring or the fluorobenzamide moiety are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve reagents such as halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
N-(4,6-diaminopyrimidin-5-yl)-3-fluorobenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: In biological research, the compound is used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development. It may exhibit pharmacological activities such as anticancer, antimicrobial, or anti-inflammatory effects.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of N-(4,6-diaminopyrimidin-5-yl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4,6-diamino-5-formamidopyrimidine: This compound is structurally similar, with a formamido group at position 5 of the pyrimidine ring.
4,6-diamino-5-n-formamidopyrimidine: Another similar compound with a formamido group at position 5.
4,6-diamino-5-(formylamino)-pyrimidine: Similar structure with a formylamino group at position 5.
Uniqueness
N-(4,6-diaminopyrimidin-5-yl)-3-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, potentially improving its pharmacokinetic profile and biological activity compared to similar compounds.
属性
| 501659-57-0 | |
分子式 |
C11H10FN5O |
分子量 |
247.23 g/mol |
IUPAC 名称 |
N-(4,6-diaminopyrimidin-5-yl)-3-fluorobenzamide |
InChI |
InChI=1S/C11H10FN5O/c12-7-3-1-2-6(4-7)11(18)17-8-9(13)15-5-16-10(8)14/h1-5H,(H,17,18)(H4,13,14,15,16) |
InChI 键 |
HKBRECJHGZYVLI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=C(N=CN=C2N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


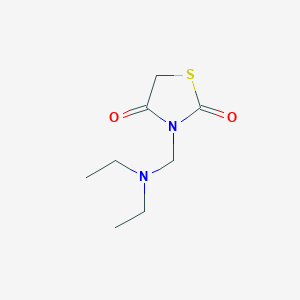
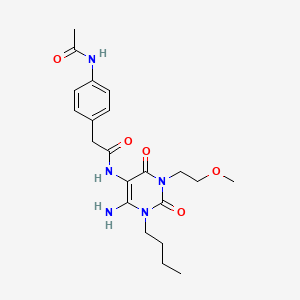

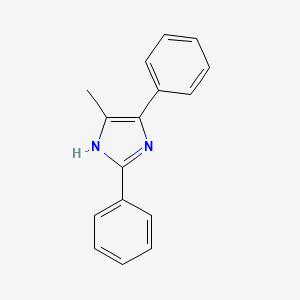


![2-[[4-phenyl-3-(2H-tetrazol-5-yl)phenyl]methyl-propylamino]pyridine-3-carboxylic acid](/img/structure/B12937498.png)
